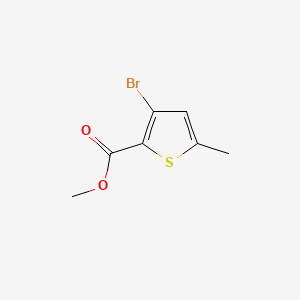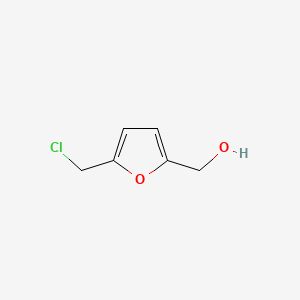
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as 3,4-DMPPM, is an organic compound with a wide range of potential applications in scientific research. It is a phenylprop-2-en-1-one derivative, which is a type of molecule that can be used as a building block for synthesizing larger, more complex molecules. 3,4-DMPPM is of particular interest due to its ability to act as an intermediate for synthesizing other compounds, as well as its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Structural Elucidation and Crystallography
Research has focused on the synthesis and crystal structure analysis of this compound, highlighting its planar molecule geometry and stable crystal packing facilitated by weak intermolecular interactions. For instance, a study by Jasinski et al. (2011) on the title compound revealed a minimal dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings, indicating a nearly planar structure which is stabilized by O—H⋯O hydrogen bonds and π–π stacking interactions Jasinski et al., 2011. Similarly, photophysical studies have identified intramolecular charge transfer (ICT) phenomena and proposed these compounds as candidates for fluorescent chemosensors due to their solvatochromic properties Asiri et al., 2017.
Antioxidant Activity
Compounds bearing the core structure of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one have been synthesized and evaluated for their antioxidant activities. Sulpizio et al. (2016) synthesized a series of 2'-aminochalcone derivatives and assessed their free radical scavenging ability, suggesting significant antioxidant potential for derivatives with hydroxyl functionalities Sulpizio et al., 2016.
Biological Activities
The effects of phenolic compounds, including derivatives of the compound , on Agrobacterium vir genes and gene transfer induction, have been explored. Joubert et al. (2002) found that certain phenolic compounds increase virulence induction and transformation rates, providing insights into the molecular mechanism of phenol binding protein activation Joubert et al., 2002.
Photophysical Investigations
The compound's derivatives have been explored for their photophysical properties, particularly in the context of fluorescent chemosensors and micellization probes. Asiri et al. (2017) detailed the solvatochromic properties of these compounds, indicating their potential application in detecting critical micelle concentration (CMC) of surfactants Asiri et al., 2017.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYDTMKUXTNAX-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)

![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)





